molecular formula C8H5BrFNO B3346969 3-Bromo-5-fluoro-2-methoxybenzonitrile CAS No. 1260022-38-5

3-Bromo-5-fluoro-2-methoxybenzonitrile

Cat. No.: B3346969
CAS No.: 1260022-38-5
M. Wt: 230.03 g/mol
InChI Key: DZGBUBXHLVKIRM-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO It is a derivative of benzonitrile, featuring bromine, fluorine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-methoxybenzonitrile typically involves the bromination and fluorination of 2-methoxybenzonitrile. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The specific methods may vary, but they generally include optimized reaction conditions and the use of efficient catalysts to facilitate the bromination and fluorination steps.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-methoxybenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the nature of the substituents involved.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of substituted benzonitriles, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Bromo-5-fluoro-2-methoxybenzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-methoxybenzonitrile involves its interaction with molecular targets through its functional groups. The bromine, fluorine, and methoxy substituents can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluoro-2-methoxybenzonitrile is unique due to the combination of bromine, fluorine, and methoxy groups on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

3-bromo-5-fluoro-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGBUBXHLVKIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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